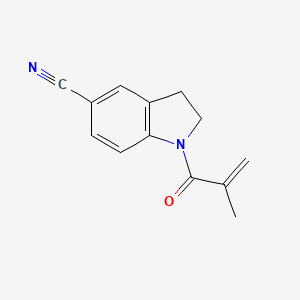

1-Methacryloylindoline-5-carbonitrile

Descripción

Propiedades

Fórmula molecular |

C13H12N2O |

|---|---|

Peso molecular |

212.25 g/mol |

Nombre IUPAC |

1-(2-methylprop-2-enoyl)-2,3-dihydroindole-5-carbonitrile |

InChI |

InChI=1S/C13H12N2O/c1-9(2)13(16)15-6-5-11-7-10(8-14)3-4-12(11)15/h3-4,7H,1,5-6H2,2H3 |

Clave InChI |

TVZMQMGNNDRRGK-UHFFFAOYSA-N |

SMILES canónico |

CC(=C)C(=O)N1CCC2=C1C=CC(=C2)C#N |

Origen del producto |

United States |

Métodos De Preparación

Acylation Procedure

A representative procedure adapted from related N-methacryloylation reactions is as follows:

- In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-cyanoindoline (1.0 equiv.) in anhydrous dichloromethane (40 mL).

- Cool the solution to 0 °C using an ice bath.

- Add triethylamine (1.5 equiv.) slowly to the stirred solution to act as an acid scavenger.

- Slowly add methacryloyl chloride (1.1 equiv.) dropwise to the reaction mixture at 0 °C.

- Stir the reaction mixture at room temperature for 12 hours to ensure complete acylation.

- After completion, concentrate the reaction mixture under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate and petroleum ether (from 1:20 to 1:5) as eluent.

- Collect the fractions containing pure 1-Methacryloylindoline-5-carbonitrile as a white solid.

Reaction Monitoring and Characterization

- Yield: Typically around 85-90% isolated yield.

- Purity: Confirmed by NMR (1H and 13C), HRMS, and melting point analysis.

- NMR Data: Characteristic signals for methacryloyl vinyl protons and indoline aromatic protons.

- Mass Spectrometry: Molecular ion peak consistent with the expected molecular weight.

Optimization of Reaction Conditions

Research indicates that the choice of solvent, base, and temperature significantly affects the yield and purity of the product. Table 1 summarizes typical optimization data for similar N-methacryloylation reactions.

| Entry | Solvent | Base | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | DCM | Triethylamine | 0 °C to RT | 90 | Optimal conditions |

| 2 | THF | Triethylamine | 0 °C to RT | 75 | Lower yield, possible side reactions |

| 3 | DCM | Pyridine | 0 °C to RT | 80 | Slightly lower yield |

| 4 | DCM | NaHCO3 | 0 °C to RT | 60 | Incomplete reaction |

| 5 | DCM | None | 0 °C to RT | Trace | No base leads to poor conversion |

Alternative Synthetic Routes and Variations

While the direct acylation of 5-cyanoindoline with methacryloyl chloride is the most straightforward method, alternative approaches include:

- Stepwise synthesis via N-(2-cyanophenyl)methacrylamide intermediates: Starting from 2-aminobenzonitrile derivatives, which are first converted to N-(2-cyanophenyl)methacrylamide and then cyclized to indoline derivatives.

- Use of N-methylation post-acylation: Some protocols introduce methyl groups on the nitrogen after methacryloylation to modify properties.

- Photochemical or catalytic methods: Emerging methods involve photo-induced or metal-catalyzed reactions to functionalize the indoline ring or introduce the methacryloyl group under milder conditions.

Representative Research Findings

A study by Feng et al. (2020) demonstrated the gram-scale synthesis of N-(2-cyanophenyl)methacrylamide derivatives, which are closely related to 1-Methacryloylindoline-5-carbonitrile, using methacryloyl chloride and triethylamine in dichloromethane at 0 °C, achieving yields up to 90% after purification by silica gel chromatography. The reaction was monitored by NMR using internal standards, and the products were characterized by HRMS and NMR spectroscopy, confirming the structure and purity.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Starting material | 5-cyanoindoline | Readily available or synthesized |

| Acylation | Methacryloyl chloride, triethylamine, DCM, 0 °C to RT, 12 h | Formation of 1-Methacryloylindoline-5-carbonitrile |

| Workup | Concentration under reduced pressure | Removal of solvent |

| Purification | Flash column chromatography (silica gel, EtOAc:PE gradient) | Pure product isolated |

| Characterization | NMR, HRMS, melting point | Confirmed structure and purity |

| Typical yield | 85-90% | High efficiency |

Análisis De Reacciones Químicas

1-Methacryloylindoline-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-Methacryloylindoline-5-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Medicine: This compound is investigated for its potential therapeutic effects, including its role in drug development for various diseases.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mecanismo De Acción

The mechanism of action of 1-Methacryloylindoline-5-carbonitrile involves its interaction with specific molecular targets and pathways. As an indole derivative, it can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following structurally related compounds are compared based on molecular properties, synthesis, and functional groups (see Table 1 for summary):

1-Acetylindoline-5-carbonitrile (CAS 15861-29-7)

- Molecular Formula : C₁₁H₁₀N₂O

- Molecular Weight : 186.21 g/mol

- Key Features : The acetyl group (COCH₃) at the 1-position lacks the vinyl reactivity of methacryloyl. The saturated indoline core enhances stability compared to aromatic indole derivatives. A reported synthesis route achieves 100% yield , suggesting efficient acetylation under optimized conditions .

1-Acetylindole-5-carbonitrile (CAS 766535-96-0)

- Molecular Formula : C₁₁H₈N₂O

- Molecular Weight : 184.19 g/mol

- The acetyl group and cyano substituent are analogous to 1-acetylindoline-5-carbonitrile, but the aromatic system may influence bioavailability in drug design .

1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (CAS 1086393-45-4)

- Molecular Formula : C₈H₆N₄

- Molecular Weight : 158.16 g/mol

- Key Features : This fused pyrazolo-pyridine system contains three nitrogen atoms, enhancing hydrogen-bonding capacity and rigidity. The smaller molecular size and higher nitrogen content suggest utility as a kinase inhibitor scaffold or ligand in medicinal chemistry .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Reactivity : The methacryloyl group in 1-Methacryloylindoline-5-carbonitrile enables polymerization or Michael addition reactions, unlike acetylated analogs .

- Aromaticity vs. Saturation : Indole derivatives (aromatic) exhibit stronger intermolecular interactions than indoline (saturated), impacting solubility and metabolic stability .

- Heterocyclic Diversity : Pyrazolo-pyridine derivatives offer compact, nitrogen-rich scaffolds for targeting enzymatic active sites, whereas indoline/indole systems are more common in serotonin analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.